molecular formula C18H15ClN4OS B1234710 4-[(2-chloro-3-phenyl-2-propen-1-ylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol

4-[(2-chloro-3-phenyl-2-propen-1-ylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B1234710
M. Wt: 370.9 g/mol
InChI Key: BETBXBZZWDBHFR-JABDDIKQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2-chloro-3-phenylprop-2-enylidene)amino]-3-(phenoxymethyl)-1H-1,2,4-triazole-5-thione is an aromatic ether.

Scientific Research Applications

Corrosion Inhibition

One study explored the use of similar Schiff's base triazoles as corrosion inhibitors for mild steel in hydrochloric acid solutions. Schiff’s bases like 3-phenylallylidene amino-5-(pyridine-4-yl)-4H-1,2,4-triazole-3-thiol showed high inhibition efficiency, attributed to their adsorption on the metal surface (Ansari, Quraishi & Singh, 2014).

Biological Activity and Structural Analysis

Derivatives of 1,2,4-triazole, including similar compounds, have a broad spectrum of biological activities. Activities like antiviral, anti-inflammatory, and antimicrobial have been noted. Their low toxicity makes them promising for research in chemical structure and biological activity (Aksyonova-Seliuk, Panasenko & Knysh, 2018).

Urease and Anti-Proliferative Activity

Another study synthesized a library of 1,2,4-substituted triazoles and evaluated them for urease and anti-proliferative activities. One derivative demonstrated significant urease inhibitory activity and anti-proliferative effects (Ali et al., 2022).

Intermolecular Interactions

Research on biologically active 1,2,4-triazole derivatives, like chloro and fluoro derivatives, reveals the presence of various intermolecular interactions. These interactions play a crucial role in their biological activity and are characterized using techniques like Hirshfeld surfaces and ab initio quantum mechanical calculations (Shukla et al., 2014).

Antimicrobial Activities

Some 1,2,4-triazole derivatives exhibit antimicrobial activities against various pathogens. The synthesis and evaluation of these derivatives help in understanding their potential use in antimicrobial therapies (Bayrak et al., 2009).

Antibacterial Activity

A study synthesized 4-anilino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives and evaluated their antibacterial activity. The potential of these compounds in combating bacterial infections was highlighted (Ghattas et al., 2016).

Properties

Molecular Formula

C18H15ClN4OS

Molecular Weight

370.9 g/mol

IUPAC Name

4-[(E)-[(Z)-2-chloro-3-phenylprop-2-enylidene]amino]-3-(phenoxymethyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C18H15ClN4OS/c19-15(11-14-7-3-1-4-8-14)12-20-23-17(21-22-18(23)25)13-24-16-9-5-2-6-10-16/h1-12H,13H2,(H,22,25)/b15-11-,20-12+

InChI Key

BETBXBZZWDBHFR-JABDDIKQSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C(/C=N/N2C(=NNC2=S)COC3=CC=CC=C3)\Cl

SMILES

C1=CC=C(C=C1)C=C(C=NN2C(=NNC2=S)COC3=CC=CC=C3)Cl

Canonical SMILES

C1=CC=C(C=C1)C=C(C=NN2C(=NNC2=S)COC3=CC=CC=C3)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[(2-chloro-3-phenyl-2-propen-1-ylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
4-[(2-chloro-3-phenyl-2-propen-1-ylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 3
4-[(2-chloro-3-phenyl-2-propen-1-ylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 4
4-[(2-chloro-3-phenyl-2-propen-1-ylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 5
4-[(2-chloro-3-phenyl-2-propen-1-ylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 6
Reactant of Route 6
4-[(2-chloro-3-phenyl-2-propen-1-ylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol

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